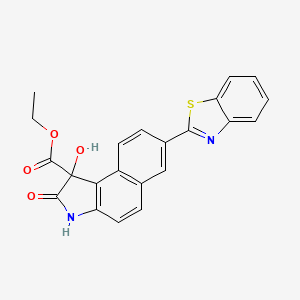![molecular formula C18H30BClO4 B13911610 tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)
tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]butanoate is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the tricyclic boron-containing core and the subsequent attachment of the tert-butyl and chloro groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate involves its interaction with specific molecular targets. The boron atom within the tricyclic framework can form stable complexes with various biomolecules, influencing their function. This interaction can modulate biological pathways, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.0]decane: A similar compound with a phenyl group instead of the chloro and tert-butyl groups.
(1R,2R,6S,8R)-2,9,9-trimethyl-4-methyl-3,5-dioxa-4-boratricyclo[6.1.1.0]decane: Another analog with a methyl group.
Uniqueness
Tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate is unique due to its specific combination of functional groups and the presence of a boron atom within a tricyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H30BClO4 |
|---|---|
Molekulargewicht |
356.7 g/mol |
IUPAC-Name |
tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate |
InChI |
InChI=1S/C18H30BClO4/c1-16(2,3)22-15(21)8-7-14(20)19-23-13-10-11-9-12(17(11,4)5)18(13,6)24-19/h11-14H,7-10H2,1-6H3/t11-,12-,13+,14+,18-/m1/s1 |
InChI-Schlüssel |
KUVZKZRNKNIAEV-NWBBNIOWSA-N |
Isomerische SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H](CCC(=O)OC(C)(C)C)Cl |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


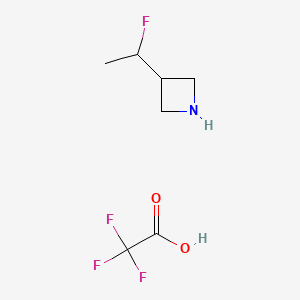
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
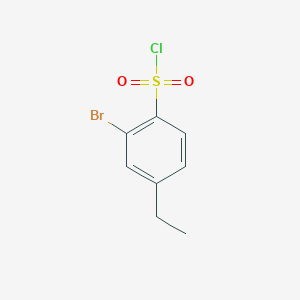
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)
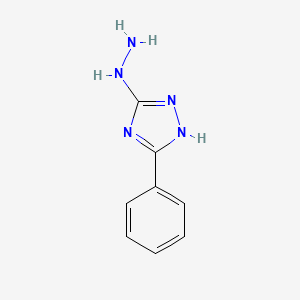
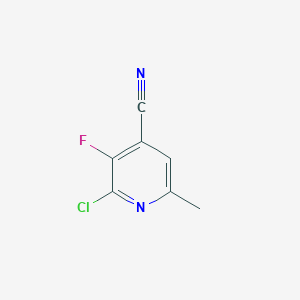
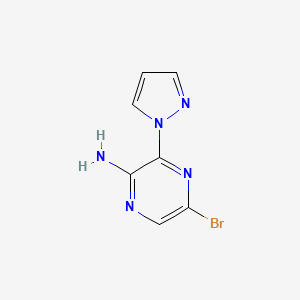
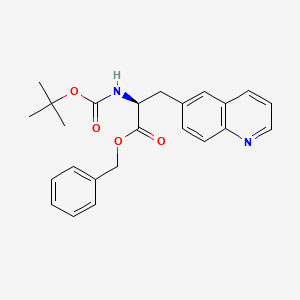
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)

![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)
